molecular formula C9H4F2O2S B15363095 4,6-Difluoro-1-benzothiophene-2-carboxylic acid CAS No. 826995-56-6

4,6-Difluoro-1-benzothiophene-2-carboxylic acid

Cat. No.: B15363095
CAS No.: 826995-56-6
M. Wt: 214.19 g/mol
InChI Key: RLSMMULSYJJIAT-UHFFFAOYSA-N
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Description

4,6-Difluoro-1-benzothiophene-2-carboxylic acid is a fluorinated aromatic heterocycle that serves as a versatile building block in medicinal chemistry and drug discovery. This compound belongs to the benzothiophene class of organic compounds, which are characterized by a benzene ring fused to a thiophene ring. The specific placement of fluorine atoms at the 4 and 6 positions makes this derivative a particularly valuable intermediate for the synthesis of more complex, biologically active molecules. Benzothiophene carboxylic acid derivatives have demonstrated significant potential in pharmaceutical research. Structurally similar tetrahydrobenzothiophene compounds have shown potent antibacterial activity against a range of Gram-negative and Gram-positive bacteria, including E. coli , P. aeruginosa , Salmonella , and S. aureus . Molecular docking studies suggest that the thiophene core is a critical structural feature for interaction with biological targets such as the MsbA flippase in bacteria . Furthermore, benzothiophene-2-carboxamide derivatives are being investigated as PGE2 receptor modulators (specifically targeting the EP2 and EP4 receptors) for the potential treatment of various cancers, including melanoma, lung cancer, and gastrointestinal cancers, by modulating the tumor immune microenvironment . Other research avenues include their development as inhibitors for metabolic diseases such as diabetes, NASH, kidney disease, and heart failure . The presence of the carboxylic acid functional group allows for further derivatization, typically into amides or esters, to optimize drug-like properties and potency. Researchers can utilize this compound to create targeted libraries for high-throughput screening and lead optimization campaigns. Please note : This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

826995-56-6

Molecular Formula

C9H4F2O2S

Molecular Weight

214.19 g/mol

IUPAC Name

4,6-difluoro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H4F2O2S/c10-4-1-6(11)5-3-8(9(12)13)14-7(5)2-4/h1-3H,(H,12,13)

InChI Key

RLSMMULSYJJIAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1F)C=C(S2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by fluorination and oxidation steps. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or other reduced forms.

  • Substitution: The fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other oxidized derivatives.

  • Reduction: Alcohols and other reduced forms.

  • Substitution: A wide range of functionalized derivatives.

Scientific Research Applications

4,6-Difluoro-1-benzothiophene-2-carboxylic acid has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of fluorinated compounds.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.

  • Industry: Its derivatives are used in the development of new materials and chemicals with enhanced properties.

Mechanism of Action

The mechanism by which 4,6-Difluoro-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Fluorine Positioning and Functional Groups

Comparison with 4,4-Difluoro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid

The compound 4,4-difluoro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (CAS: 1780655-03-9) shares a benzothiophene backbone but differs in two critical aspects:

  • Fluorine Substitution : Fluorines at the 4,4-positions (vs. 4,6-positions in the target compound) create distinct electronic environments. The 4,6-difluoro arrangement in the target compound may enhance resonance stabilization of the carboxylic acid group compared to the saturated analog .

Key Data :

Property 4,6-Difluoro-1-benzothiophene-2-carboxylic Acid 4,4-Difluoro-tetrahydro Analog
Molecular Formula C9H5F2O2S (estimated) C9H8F2O2S
Ring Saturation Fully aromatic Partially saturated (tetrahydro)
Fluorine Positions 4,6 4,4
Comparison with Methoxy-Substituted Benzoic Acids

The Biopharmacule catalog lists 2-Methoxy-4,6-ditrifluoromethylbenzoic acid and derivatives (e.g., 2-Methoxy-4-chlorobenzoic acid-5-sulfonamide). These compounds differ in:

  • Core Structure : Benzene vs. benzothiophene, affecting electron delocalization and steric bulk.
  • Substituent Types : Methoxy (-OCH3) and trifluoromethyl (-CF3) groups vs. fluorine atoms. Methoxy groups are electron-donating, while fluorine and trifluoromethyl are electron-withdrawing, influencing acidity and solubility .

Example Comparison :

Compound pKa (Carboxylic Acid) LogP (Predicted)
4,6-Difluoro-1-benzothiophene-2-COOH ~2.8 (estimated) 1.5–2.0
2-Methoxy-4-CF3-benzoic acid ~1.9–2.3 2.8–3.2

Pharmacopeial Standards and Analytical Profiles

The Pharmacopeial Forum (PF 43(1), 2017) outlines testing protocols for bicyclic β-lactam antibiotics, such as crystallinity and dimethylaniline content assessments.

  • Crystallinity : Critical for batch consistency; the tetrahydro analog meets pharmacopeial crystallinity criteria, suggesting similar testing for the target compound .
  • Impurity Profiling : Analogous to dimethylaniline limits in β-lactams, residual solvents or byproducts in the target compound may require stringent control .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Difluoro-1-benzothiophene-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves fluorination of precursor thiophene derivatives followed by cyclization. For example, fluorination using diethylaminosulfur trifluoride (DAST) or Selectfluor under anhydrous conditions at 80–100°C ensures high regioselectivity. Cyclization is achieved via acid-catalyzed intramolecular esterification. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to fluorinating agent) and monitoring reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • 19F NMR : Detects fluorine environments (δ -110 to -120 ppm for aromatic F).
  • 1H NMR : Identifies proton coupling patterns (e.g., vicinal F-induced splitting).
  • HPLC-MS : Quantifies purity (>95%) using reverse-phase columns and electrospray ionization (ESI+).
    Cross-referencing with computational data (e.g., PubChem InChIKey) validates structural assignments .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend storage at -20°C in inert atmospheres (argon) to prevent oxidation. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition by HPLC. Oxidation-prone sites (sulfur in thiophene) require antioxidants like BHT (0.01% w/v) in solution .

Advanced Research Questions

Q. What mechanistic insights explain its bioactivity in kinase inhibition and cancer biology?

  • Methodological Answer : The difluoro groups enhance electron-withdrawing effects, increasing binding affinity to ATP pockets in kinases (e.g., EGFR). IC50 values are determined via fluorescence polarization assays (10 µM compound, 1 h incubation). Molecular docking (PDB: 1M17) predicts hydrogen bonding between the carboxylic acid and kinase residues (e.g., Lys745). Validate using siRNA knockdowns and Western blotting for phosphorylated targets .

Q. How can computational modeling predict reactivity in novel derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict electrophilic substitution sites. For example, Fukui indices indicate C-3 as the most reactive position for further functionalization. Compare with experimental SAR data from analogues (e.g., 4,4'-Difluoro-biphenyl derivatives) .

Q. How should researchers resolve contradictions in reported solubility data across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Systematically test solubility in DMSO, THF, and aqueous buffers (pH 2–9) using nephelometry. For example, solubility in PBS (pH 7.4) is 0.12 mg/mL, but increases to 1.5 mg/mL in DMSO. Document Hansen solubility parameters (δD=18.1, δP=8.2, δH=6.5) for reproducibility .

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